ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate
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Overview
Description
Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate is a complex organic compound that features a furan ring, an imidazole ring, and a sulfanylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl imidazole intermediate. This intermediate is then reacted with a sulfanylacetamido compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the imidazole ring yields dihydroimidazole derivatives.
Scientific Research Applications
Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. The sulfanylacetamido group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(furan-2-yl)acetate: This compound shares the furan ring but lacks the imidazole and sulfanylacetamido groups.
2-(Furan-2-yl)imidazole: This compound contains the furan and imidazole rings but lacks the ethyl ester and sulfanylacetamido groups.
Ethyl 2-(imidazol-2-yl)acetate: This compound contains the imidazole ring and ethyl ester but lacks the furan and sulfanylacetamido groups.
Uniqueness
Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate is unique due to the combination of its functional groups. The presence of both furan and imidazole rings, along with the sulfanylacetamido group, provides a unique set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-20-13(19)8-16-12(18)10-22-14-15-5-6-17(14)9-11-4-3-7-21-11/h3-7H,2,8-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTBQAIWWKEXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=CN1CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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